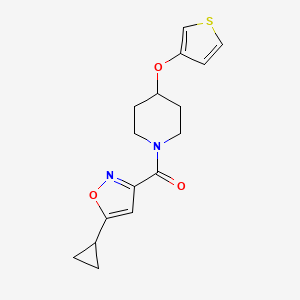
(5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: is a chemical compound with a complex structure that includes a cyclopropyl group, an isoxazole ring, a thiophen group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isoxazole ring. One common synthetic route includes the cyclization of a suitable precursor containing the cyclopropyl group and the thiophen group. The reaction conditions for this cyclization step often require the use of strong bases or acids, depending on the specific precursor used.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process and reduce the risk of human error.
化学反応の分析
Types of Reactions
(5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can enhance the compound's properties for specific applications.
科学的研究の応用
(5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: has several scientific research applications, including its use in drug discovery and organic synthesis. Its unique structure and reactivity make it a valuable tool for developing new pharmaceuticals and other chemical compounds. Additionally, it can be used as a building block in the synthesis of more complex molecules, contributing to advances in various fields of chemistry and biology.
作用機序
The mechanism by which (5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would need to be determined through detailed biochemical studies.
類似化合物との比較
(5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: can be compared to other similar compounds, such as (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone . While both compounds share the cyclopropylisoxazole core, the differences in the substituents (thiophen vs. pyrazin) can lead to variations in their chemical properties and biological activities. These differences highlight the uniqueness of each compound and their potential for different applications.
特性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16(14-9-15(21-17-14)11-1-2-11)18-6-3-12(4-7-18)20-13-5-8-22-10-13/h5,8-12H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFLXTQNNIUUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













